
3-Methoxy-19-norcarda-1,3,5(10)-trienolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-19-norcarda-1,3,5(10)-trienolide is a synthetic compound belonging to the class of norcardenolides. These compounds are structurally related to cardenolides, which are known for their biological activity, particularly in the context of cardiac glycosides. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the norcardenolide skeleton.
Methoxylation: Introduction of the methoxy group at the 3-position is achieved using methanol in the presence of a suitable catalyst.
Final modifications: Additional functional groups are introduced through various chemical reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-19-norcarda-1,3,5(10)-trienolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Methoxy-19-norcarda-1,3,5(10)-trienolide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, particularly in the context of cardiac health.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating heart conditions.
Industry: It is used in the development of new materials and as a precursor for other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
19-norcardenolide: Shares a similar core structure but lacks the methoxy group.
Cardenolide: Structurally related but contains additional functional groups that confer different biological activities.
Uniqueness
3-Methoxy-19-norcarda-1,3,5(10)-trienolide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
4147-08-4 |
|---|---|
Fórmula molecular |
C23H30O3 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(4R)-4-[(8S,9S,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C23H30O3/c1-23-10-9-18-17-6-4-16(25-2)11-14(17)3-5-19(18)21(23)8-7-20(23)15-12-22(24)26-13-15/h4,6,11,15,18-21H,3,5,7-10,12-13H2,1-2H3/t15-,18+,19+,20+,21+,23+/m0/s1 |
Clave InChI |
UMVVDCRBHFCXCZ-ATLKDPDMSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CC(=O)OC4)CCC5=C3C=CC(=C5)OC |
SMILES canónico |
CC12CCC3C(C1CCC2C4CC(=O)OC4)CCC5=C3C=CC(=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


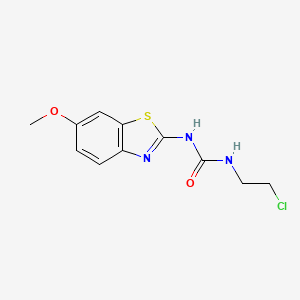
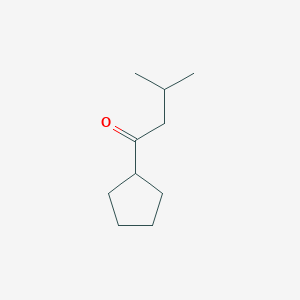
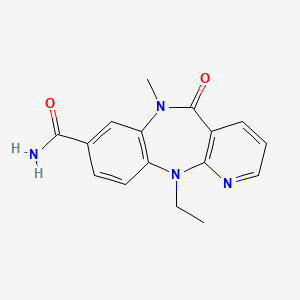


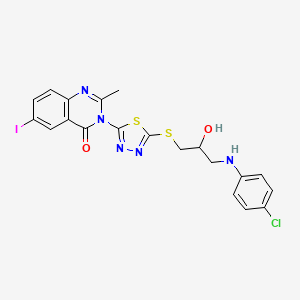


![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)
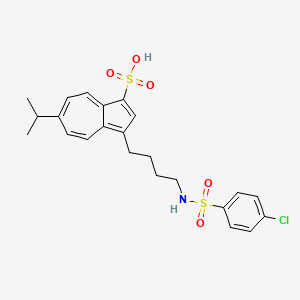
![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
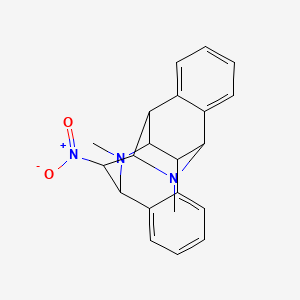
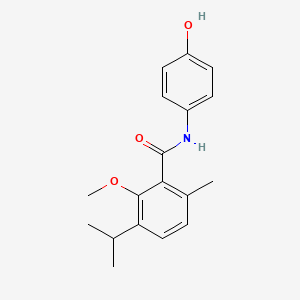
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)
